molecular formula C16H36Cl4IN B579413 Tetra-n-butylammonium iodotetrachloride CAS No. 15625-59-9

Tetra-n-butylammonium iodotetrachloride

Cat. No.: B579413
CAS No.: 15625-59-9
M. Wt: 511.175
InChI Key: HBZJAVINJZUOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Research Context of Polyhalide Anions in Quaternary Ammonium (B1175870) Salts

Quaternary ammonium compounds (QACs), characterized by a central positively charged nitrogen atom bonded to four organic groups, are a cornerstone of modern chemistry. wikipedia.org Their utility spans a vast range of applications, including as disinfectants, surfactants, and, notably, as phase-transfer catalysts. wikipedia.orgproquimia.comresearchgate.net In the context of chemical synthesis, the pairing of a quaternary ammonium cation with a polyhalide anion—an anion composed of three or more halogen atoms—creates a unique and powerful class of reagents.

The significance of these quaternary ammonium polyhalides lies in their ability to function as stable, solid-form halogenating and oxidizing agents. kaist.ac.kr The large, lipophilic nature of cations like tetra-n-butylammonium renders these salts soluble in a wide array of non-polar organic solvents. kaist.ac.krsigmaaldrich.com This property is crucial as it allows for reactions to be conducted under mild, neutral, and homogenous conditions, facilitating the transfer of the reactive polyhalide anion into the organic phase where the substrate is located. sigmaaldrich.comsmolecule.com This circumvents the need for harsh solvents or extreme temperatures often associated with elemental halogens, leading to cleaner reactions and higher selectivity.

Historical Perspective on the Discovery and Initial Research into Tetra-n-butylammonium Iodotetrachloride

The development of quaternary ammonium compounds began in the early 20th century, with their biocidal properties being recognized as early as 1916. proquimia.com Subsequent work in the 1930s and beyond refined their synthesis and expanded their applications. proquimia.com The general preparation of QACs by reacting tertiary amines with alkyl halides, a process now known as quaternization, was well-established by the mid-century, with patents from the 1950s detailing industrial processes. wikipedia.orggoogle.com

While a specific date for the discovery of this compound is not prominent in the historical literature, its emergence is a logical extension of the broader exploration of polyhalide chemistry. As chemists sought more manageable and selective halogenating agents, the combination of stable, organic-soluble cations with reactive polyhalide anions became an active area of research. The use of such compounds as effective reagents in organic synthesis began to appear in chemical literature in the latter half of the 20th century, marking their transition into the toolkit of synthetic chemists.

Overview of Advanced Research Domains and Potential Applications

The research domains for this compound are primarily centered on its utility in synthetic and analytical chemistry. Its principal application is as a reagent for introducing chlorine atoms into organic molecules. smolecule.com It serves as a solid, stable, and easily handled alternative to gaseous or liquid chlorine, enhancing safety and control in the laboratory.

Beyond halogenation, it is explored as an oxidizing agent in various transformations. researchgate.net Its role as a phase-transfer catalyst, a characteristic of many QACs, is also leveraged in reactions involving immiscible aqueous and organic phases. smolecule.com In analytical chemistry, it finds use as a tool in chromatography and other separation techniques. smolecule.com Emerging research points towards the use of QACs as precursors for functional materials, and while specific applications for the iodotetrachloride salt are still developing, the broader class of compounds is being investigated for roles in materials science. smolecule.commdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZJAVINJZUOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15625-59-9
Record name 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15625-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Chemical Structure and Properties

Tetra-n-butylammonium iodotetrachloride is an ionic compound consisting of a tetra-n-butylammonium cation ([N(C₄H₉)₄]⁺) and an iodotetrachloride anion ([ICl₄]⁻).

The cation features a central nitrogen atom in a tetrahedral geometry, bonded to four n-butyl chains. mdpi.com These alkyl chains are hydrophobic, contributing to the compound's solubility in organic solvents. wikipedia.org The anion, [ICl₄]⁻, is a polyhalide ion where a central iodine atom is bonded to four chlorine atoms. Based on VSEPR theory and data from other [ICl₄]⁻ salts, the anion is expected to adopt a square planar geometry.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₆H₃₆Cl₄IN alfa-chemistry.comcymitquimica.com
Molecular Weight 511.18 g/mol alfa-chemistry.comcymitquimica.com
Appearance Yellow crystalline solid/powder smolecule.com
Melting Point 137-139 °C alfa-chemistry.com

| IUPAC Name | Tetrabutylazanium; tetrachloro-λ³-iodanuide | alfa-chemistry.com |

Synthesis and Characterization

Analytical Characterization Techniques

The identity and purity of Tetra-n-butylammonium iodotetrachloride are confirmed using a suite of standard analytical techniques.

Titration: Argentometric titration can be used to determine the halide content of the compound.

Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the tetra-n-butylammonium cation. sigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure of the cation. wikipedia.org

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can detect the individual cation ([N(C₄H₉)₄]⁺) and anion ([ICl₄]⁻), confirming the compound's composition. wikipedia.org

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated theoretical values.

Table 2: Key Characterization Data

Technique Purpose Expected Result Reference(s)
Melting Point Purity Assessment A sharp melting range, e.g., 137-139 °C alfa-chemistry.com
IR Spectroscopy Functional Group ID Peaks corresponding to C-H and C-N bonds of the cation sigmaaldrich.com
¹H & ¹³C NMR Structural Elucidation Signals consistent with the four equivalent butyl groups of the cation wikipedia.org

| ESI-MS | Molecular Ion Detection | Detection of the cation at m/z ≈ 242.2 and the anion at m/z ≈ 268.8 | wikipedia.org |

Reactivity and Reaction Mechanisms

Role as an Oxidizing Agent in Organic Transformations

While more commonly recognized as a chlorinating agent, the inherent oxidizing potential of the iodotetrachloride anion is a key aspect of its reactivity. The I(III) center can accept electrons, becoming reduced to a lower oxidation state (typically I⁻), thereby oxidizing the organic substrate. This capability is analogous to other hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used for the oxidation of alcohols. youtube.com The use of a tetra-n-butylammonium counter-ion is known to enhance the reactivity of oxidizing anions in organic solvents, as seen with reagents like tetrabutylammonium (B224687) chlorite. nih.gov

The oxidation process mediated by tetra-n-butylammonium iodotetrachloride is believed to proceed through an electron transfer mechanism, although specific studies on this compound are limited. By analogy with other hypervalent iodine oxidants, the reaction likely initiates with the coordination of the substrate to the iodine center. For instance, in the oxidation of an alcohol, the hydroxyl group would coordinate to the I(III) atom. This is followed by a ligand exchange or a concerted step involving the transfer of a hydride from the substrate's α-carbon to the iodine center, or alternatively, a proton abstraction followed by reductive elimination. This process reduces the iodine from I(III) to I(I) or I⁻ and forms the oxidized carbonyl compound.

This compound and related polyhalogenide salts are effective for the selective oxidation of various organic functional groups. A key application is the mild and selective oxidation of thiols to disulfides. This transformation is highly efficient and chemoselective, avoiding over-oxidation to sulfonic acids.

Another significant application is the oxidation of alcohols to carbonyl compounds. Primary alcohols can be selectively oxidized to aldehydes, and secondary alcohols are converted to ketones. The selectivity for aldehydes over carboxylic acids in the oxidation of primary alcohols is a notable advantage, similar to the selectivity observed with reagents like IBX and Dess-Martin periodinane. youtube.com This avoids the over-oxidation often seen with more aggressive, metal-based oxidants. While specific data for this compound is not abundant, related systems show high yields for these transformations under mild conditions. For example, the selective oxidation of sulfides to sulfoxides has been achieved with high efficiency using tetrabutylammonium chlorite, demonstrating the utility of this class of compounds. nih.gov

Table 1: Representative Selective Oxidations using Polyhalogenide Reagent Analogs

Substrate Type Substrate Example Product Example Reagent System Yield (%)
Secondary Alcohol 1-Phenylethanol Acetophenone TEMPO/NBu₄Br/H₅IO₆ ~95% thieme-connect.de
Thiol Thiophenol Diphenyl disulfide I₂/CeCl₃·7H₂O ~98% researchgate.net
Sulfide Thioanisole Methyl phenyl sulfoxide Bu₄N⁺ClO₂⁻/HCl ~99% nih.gov

This table presents data from analogous systems to illustrate the typical reactivity and selectivity.

Mechanisms of Halogenation Reactions Mediated by Iodotetrachloride

The primary and most well-documented role of this compound is as a chlorinating agent. acs.org The [ICl₄]⁻ anion can be considered a source of "Cl⁺" or an electrophilic chlorine equivalent, which can react with a variety of nucleophilic organic substrates, including alkenes, alkynes, and aromatic compounds.

The dominant pathway for halogenation by this compound is electrophilic halogenation .

For Alkenes and Alkynes : The reaction proceeds via electrophilic addition. The electron-rich π-bond of the alkene or alkyne attacks the polarized I-Cl bond of the [ICl₄]⁻ anion (or a dissociated species like ICl₃ or ICl). This attack leads to the formation of a key intermediate, a cyclic chloronium ion, with the expulsion of the remainder of the polyhalogenide anion (e.g., ICl₃⁻ or ICl₂⁻). youtube.com The reaction is completed when a nucleophile (typically a chloride ion released from the reagent) attacks one of the carbons of the chloronium ion ring, leading to the di-chlorinated product. youtube.com

For Aromatic Compounds : The reaction follows an electrophilic aromatic substitution (EAS) mechanism. The aromatic ring, acting as a nucleophile, attacks the electrophilic chlorine source. This step forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. youtube.com The loss of a proton from the arenium ion in the final step restores the aromaticity of the ring and yields the chlorinated aromatic product. Unlike the halogenation of alkenes, aromatic systems are less reactive and often require a catalyst to activate the halogen; however, the highly polarized nature of the interhalogen bonds in the [ICl₄]⁻ anion can provide a sufficiently electrophilic species to react with activated aromatic rings without an additional Lewis acid. wikipedia.org

There is no significant evidence for nucleophilic halogenation pathways where the [ICl₄]⁻ anion itself acts as a nucleophile. While the halide ions (Cl⁻) present in the system can act as nucleophiles, the bulky, electron-rich complex anion is not suited for this role.

The halogenation reactions mediated by this reagent exhibit distinct regio- and stereochemical outcomes.

Stereoselectivity : The chlorination of alkenes is highly stereoselective. The formation of the bridged, cyclic chloronium ion intermediate means that the subsequent nucleophilic attack by the chloride ion must occur from the face opposite to the bridge. This results in a net anti-addition of the two chlorine atoms across the double bond. For example, the chlorination of cyclohexene (B86901) would yield trans-1,2-dichlorocyclohexane (B1586812) exclusively.

Regioselectivity : In the halogenation of unsymmetrical alkenes, the reaction is regioselective and typically follows Markovnikov's rule . The initial electrophilic attack forms the more stable bridged chloronium ion, where the positive charge is better supported by the more substituted carbon. The subsequent nucleophilic attack by the chloride ion occurs at this more substituted carbon atom. This is because the transition state for the ring-opening resembles a carbocation, and the attack that proceeds through the more stable (more substituted) partial carbocation is favored.

Table 2: Predicted Stereochemical and Regiochemical Outcomes

Substrate Reagent Intermediate Stereochemistry Regiochemistry Product
Cyclohexene Bu₄NICl₄ Cyclic Chloronium Ion Anti-addition Not Applicable trans-1,2-Dichlorocyclohexane
Propene Bu₄NICl₄ Asymmetric Chloronium Ion Anti-addition Markovnikov 1,2-Dichloropropane

The progress of reactions involving this compound is governed by the formation of specific intermediates and the energy of the associated transition states.

Intermediates : As discussed, the key reactive intermediates are the cyclic chloronium ion in alkene additions and the arenium ion (sigma complex) in aromatic substitutions. An intermediate is a species that exists in a local energy minimum on the reaction coordinate diagram, between two transition states. semanticscholar.org These intermediates, while often too reactive to be isolated, have been detected by spectroscopic methods or inferred from the stereochemical and regiochemical outcomes of the reactions. youtube.com

Transition States : A transition state represents the highest energy point on the reaction pathway between reactants and intermediates or between intermediates and products. semanticscholar.org It is not a distinct molecule but a fleeting arrangement of atoms as bonds are being broken and formed.

In alkene chlorination, the first transition state is the energy maximum leading to the formation of the chloronium ion. The second transition state is that for the nucleophilic attack of the chloride ion on the chloronium ion.

In electrophilic aromatic substitution, the first, and typically rate-determining, transition state is the one leading to the formation of the high-energy arenium ion, as this step involves the temporary disruption of aromaticity. The second transition state, leading from the arenium ion to the final product, is generally much lower in energy as it involves the restoration of the stable aromatic system.

The mechanisms involving polyhalogenide reagents can be complex, and the precise nature of the reacting electrophilic species—whether it is the intact [ICl₄]⁻ anion, a dissociated ICl₃ molecule, or an ICl molecule—may depend on the specific reaction conditions and substrate.

Reactivity and Mechanisms of this compound

This compound, a quaternary ammonium (B1175870) salt, showcases a versatile reactivity profile primarily governed by its constituent ions: the large, lipophilic tetra-n-butylammonium ([NBu₄]⁺) cation and the reactive iodotetrachloride ([ICl₄]⁻) anion. Its utility in organic synthesis stems from its ability to act as a phase-transfer catalyst and as a source of reactive halogen species.

Catalytic Applications in Organic Synthesis

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org Tetra-n-butylammonium iodide (TBAI) is a classic example of a phase-transfer catalyst, renowned for its ability to shuttle reactive anions from the aqueous layer into the organic layer where the substrate resides. sigmaaldrich.comyoutube.com

The fundamental mechanism of PTC using TBAI involves the exchange of anions at the phase interface. nih.gov The large, lipophilic tetra-n-butylammonium cation ([N(Bu)4]+) is soluble in organic solvents due to its four long alkyl chains. phasetransfercatalysis.com This cation pairs with an inorganic anion (e.g., hydroxide, cyanide, or the iodide itself) from the aqueous phase, forming an ion pair. youtube.com This new, organically-soluble ion pair then migrates across the phase boundary into the organic solvent.

Once in the organic phase, the anion is poorly solvated and thus highly reactive, or "naked." It can then react with the organic substrate. youtube.com For instance, in an alkylation reaction, TBAI can transport a nucleophile from the aqueous phase to the organic phase to react with an alkyl halide. phasetransfercatalysis.com After the reaction, the catalyst cation is released and can return to the aqueous interface to pick up another anion, thus continuing the catalytic cycle. youtube.com

A key feature of TBAI is the role of the iodide anion itself. In reactions involving less reactive alkylating agents like alkyl chlorides or bromides, TBAI can act as both a phase-transfer catalyst and a co-catalyst. phasetransfercatalysis.com The iodide anion can first displace the chloride or bromide in a Finkelstein-type reaction to form a more reactive alkyl iodide. stackexchange.com This in-situ generated alkyl iodide then reacts more rapidly with the primary nucleophile. stackexchange.com This dual function makes TBAI particularly effective in accelerating sluggish alkylation reactions. phasetransfercatalysis.com

The use of TBAI as a phase-transfer catalyst leads to significant improvements in reaction outcomes. Key advantages include:

Increased Reaction Rates: By bringing reactants together that would otherwise be separated by a phase boundary, TBAI dramatically accelerates reaction rates. sigmaaldrich.comphasetransfercatalysis.com

Higher Yields: Enhanced reactivity and improved mixing lead to more efficient conversion of starting materials to products, resulting in higher isolated yields.

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and with less aggressive reagents, which helps to minimize side reactions and decomposition of sensitive functional groups. researchgate.net

Simplified Procedures: The need for expensive, toxic, or anhydrous polar aprotic solvents (like DMSO or DMF) is often eliminated, making the process more economical and environmentally friendly. theaic.org

A notable application is in the oxidative α-azidation of β-ketocarbonyl compounds. In a process using sodium azide (B81097) (NaN3) and dibenzoyl peroxide as an oxidant, TBAI catalyzes the reaction efficiently. nih.gov The mechanism involves the in-situ formation of an ammonium (B1175870) hypoiodite (B1233010) species, which facilitates the α-iodination of the starting material, followed by a phase-transfer-catalyzed nucleophilic substitution by the azide anion. nih.gov

Table 1: Representative PTC Reactions Catalyzed by Tetra-n-butylammonium Salts

Reaction Type Substrate Reagent Catalyst Benefit
Etherification Alcohol, Alkyl Bromide Sodium Hydroxide TBAI Formation of a more reactive alkyl iodide intermediate enhances rate. stackexchange.com
C-Alkylation Phenylacetonitrile Ethyl Bromide TEBAC* High yield alkylation on carbon under PTC conditions. youtube.com
α-Azidation β-Ketocarbonyl Sodium Azide TBAI Enables efficient azidation using simple, readily available bulk chemicals. nih.gov
Williamson Ether Synthesis Sodium Phenolate n-Butyl Bromide TBAB** High yield synthesis in a biphasic system. theaic.org

*Triethylbenzylammonium chloride, another common phase-transfer catalyst. **Tetrabutylammonium (B224687) bromide, used for comparison.

The principles of PTC with TBAI enable the design of innovative and efficient synthetic pathways. One such area is the development of metal-free oxidative coupling reactions. researchgate.net For example, TBAI catalyzes the oxidative sulfonylation of enol acetates with sodium sulfinates to produce β-keto sulfones, using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This protocol avoids the use of heavy metals, offering a greener and more cost-effective synthetic route. researchgate.net

Role in Cross Carbon-Carbon Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for creating carbon-carbon bonds. nih.gov Tetra-n-butylammonium iodide has been identified as a crucial additive that can dramatically accelerate these reactions and, in some cases, enable transformations that would otherwise not proceed. organic-chemistry.org

For instance, in Negishi cross-couplings, TBAI was found to have a positive effect on both Pd(0) and Ni(0) catalyzed reactions. nih.gov The presence of TBAI allows for the efficient coupling of benzylic zinc bromides with aryl or alkenyl triflates at mild temperatures. organic-chemistry.org It is believed that the iodide anion may form a more reactive "ate" complex with the metal center (e.g., [Pd(0)I]−), which can alter the kinetics of the oxidative addition or reductive elimination steps.

In some systems, TBAI helps to stabilize metal nanoparticles, which can act as the active catalytic species. nih.gov For example, in a Pd-catalyzed coupling between aryl iodides and alkylzinc reagents, the combination of Pd(OAc)2 and a tetra-n-butylammonium salt led to the formation of palladium nanoparticles (PdNPs) stabilized by the ammonium salt, resulting in extremely fast and efficient coupling. nih.gov

Ligands play a critical role in stabilizing the metal center and modulating its reactivity in cross-coupling reactions. chemrxiv.org TBAI can be considered to have a "ligand effect" by influencing the coordination sphere of the metal catalyst. The presence of iodide, a soft and polarizable anion, can impact catalyst performance significantly. phasetransfercatalysis.com

Optimization studies have shown that the amount of TBAI added is critical. In a study on Pd- and Ni-catalyzed cross-couplings, three equivalents of TBAI were found to be optimal for achieving the best rates and yields. organic-chemistry.org Comparative experiments demonstrated that using Tetra-n-butylammonium bromide (TBAB) resulted in slower reactions, and the absence of a tetra-n-butylammonium salt led to sluggish or failed reactions, highlighting the specific beneficial role of the iodide. organic-chemistry.orgnih.gov

This accelerating effect is particularly pronounced in the development of novel reactions. A nickel(0)-catalyzed cross-coupling between functionalized benzylic zinc reagents and primary alkyl iodides was only made possible by the inclusion of TBAI. organic-chemistry.org This reaction, which efficiently forms C(sp3)–C(sp3) bonds, fails without the additive, underscoring its essential role in optimizing catalyst performance and expanding the scope of cross-coupling chemistry. organic-chemistry.org

Table 2: Impact of TBAI on Metal-Catalyzed Cross-Coupling Reactions

Reaction Catalyst System Additive Key Finding Reference
Negishi Coupling Pd(dba)2/dppf Bu4NI Accelerated coupling of benzylic zinc bromides and aryl triflates. nih.govorganic-chemistry.org
Negishi Coupling Ni(acac)2/ligand Bu4NI Enabled novel C(sp3)–C(sp3) coupling with primary alkyl iodides. organic-chemistry.org
Suzuki Coupling Pd(OAc)2 TBAB* Addition of TBAB dramatically improved reaction yield. nih.gov
Negishi Coupling Pd(OAc)2 Bu4NBr Stabilized Pd nanoparticles, leading to rapid reaction rates. nih.gov

*Tetrabutylammonium bromide, demonstrating the general effect of quaternary ammonium salts.

Applications in Specific Organic Reactions

The catalytic activity of a compound is determined by its ability to participate in and accelerate a chemical reaction without being consumed. The following sections explore the role of tetra-n-butylammonium iodotetrachloride in specific classes of organic reactions as outlined.

Catalysis of Alkylation and Acylation Reactions

There is a significant body of research on the use of tetra-n-butylammonium halides, particularly the iodide (TBAI) and bromide (TBAB) salts, as phase-transfer catalysts for alkylation and acylation reactions. researchgate.net These catalysts facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile. However, the specific use of this compound as a catalyst for these transformations is not well-reported. Its primary reported function is as a stoichiometric chlorinating agent rather than a catalyst in the context of alkylation or acylation. acs.org

Promotion of Oxidative Dehydrogenation Processes

Oxidative dehydrogenation is a crucial industrial process for the production of olefins and other unsaturated compounds. These reactions typically involve metal oxide catalysts or, more recently, nanocarbon materials. researchgate.net While certain iodine compounds can mediate oxidative processes, the specific application of this compound as a catalyst for oxidative dehydrogenation is not described in the available scientific literature. Research in this area tends to focus on catalysts based on vanadium, zirconium, or titanium. mdpi.comresearchgate.netrsc.org

Catalytic Aziridination of Alkenes

Stereoselective and Regioselective Transformations

Achieving high levels of stereoselectivity and regioselectivity is a primary goal in modern organic synthesis. Chiral phase-transfer catalysts, often based on modified quaternary ammonium scaffolds, are used for enantioselective alkylations. researchgate.net While the tetra-n-butylammonium cation is structurally simple and achiral, its association with different anions can influence reaction pathways. There is currently no evidence in the scientific literature to suggest that this compound is used to control stereoselectivity or regioselectivity in a catalytic capacity. For instance, in aziridination reactions, the degree of stereospecificity can indicate the reaction mechanism, but such studies have not been performed with this specific compound. nih.gov

Catalyst Design and Immobilization Strategies

The recovery and reuse of catalysts are critical for developing sustainable and cost-effective chemical processes. Immobilization of a homogeneous catalyst onto a solid support is a common strategy to achieve this, combining the high activity of homogeneous systems with the ease of separation of heterogeneous ones.

For ionic catalysts like this compound, immobilization can be approached in several ways:

Covalent Bonding : The tetra-n-butylammonium cation could be chemically modified to include a reactive functional group, allowing it to be covalently attached to a solid support like silica, polystyrene, or other polymers.

Ion Exchange : The [ICl₄]⁻ anion could be exchanged onto an anion-exchange resin. This would immobilize the active polyhalide species, which could then be used in a flow reactor or easily filtered from a batch reaction.

Encapsulation : The catalyst could be physically entrapped within the pores of a material like a metal-organic framework (MOF) or a mesoporous silica. This method relies on size exclusion to prevent the catalyst from leaching while allowing reactants and products to diffuse freely.

While these are general and viable strategies, specific research detailing the successful immobilization and recycling of this compound for catalytic purposes is not currently available. Research on immobilizing related polyoxometalate (POM) or metal catalysts on polymer supports demonstrates the general feasibility of these approaches for complex ionic species.

Heterogenization of this compound

The transition from a homogeneous catalytic system, where the catalyst is in the same phase as the reactants, to a heterogeneous one, where the catalyst is in a separate phase, offers significant advantages in terms of catalyst separation and recycling. While direct research on the heterogenization of "this compound" is limited, the principles can be extrapolated from the extensive work done on its parent compound, TBAI, and other quaternary ammonium salts.

The primary strategies for the heterogenization of such catalysts involve immobilizing the active catalytic species onto a solid support. Common supports include polymers, silica, and other inorganic materials. The goal is to create a solid catalyst that retains the high activity and selectivity of its homogeneous counterpart while simplifying post-reaction workup. For instance, a temperature-responsive polymer, poly(N-alkylacrylamide), has been used to create a recyclable catalyst system by assembling it with phosphotungstic acid. colab.ws This approach demonstrates the potential for creating smart materials that allow for easy separation of the catalyst from the product mixture. At higher temperatures, the catalyst is active in an emulsion, while at lower temperatures, it separates for easy recovery. colab.ws

Development of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. Research in this area has explored various avenues to enable the reuse of catalysts derived from tetra-n-butylammonium salts.

One notable approach involves the use of reactive ionic liquids. For example, N,N-dimethyl ammonium N,N-dimethyl carbamate (B1207046) (dimcarb) has been employed as a polar solvent in the palladium-catalyzed telomerization of β-myrcene. researchgate.net This system leverages temperature-dependent phase behavior, where a single liquid phase exists at the reaction temperature, and upon cooling, separates into two phases. researchgate.net This allows for the straightforward separation of the non-polar product from the polar phase containing the catalyst. researchgate.net In such systems, the catalyst, often a complex of a transition metal with ligands like sulfonated triphenylphosphines, remains immobilized in the polar phase and can be reused in subsequent reaction cycles with minimal leaching. researchgate.net A study demonstrated the successful reuse of a catalyst-containing dimcarb phase for 14 consecutive runs, achieving a high total turnover number. researchgate.net

Another strategy involves the use of "homeopathic" palladium nanoparticle catalysis for cross carbon-carbon coupling reactions, where TBAI plays a crucial role in achieving high reaction efficiencies. sigmaaldrich.com While not a direct heterogenization of the ammonium salt itself, these systems often allow for the recovery and reuse of the nanoparticle catalyst.

The following interactive data table summarizes the findings from a study on the oxidative α-azidation of β-ketocarbonyl compounds using a recyclable catalytic system.

Table 1: Optimization of the α-azidation of β-ketoester 1a beilstein-archives.org Reaction conditions: 1a (0.1 mmol) and NaN3 (2.2 eq.) in the presence of 1 equiv. of the indicated oxidant in DCE at r.t. for 20 h.

EntryCatalyst (mol%)OxidantYield (%)
5Bu4NI (10)DBPO95
6NoneDBPO0
7Bu4NBr (10)DBPO80
8Bu4NCl (10)DBPO<5
9Bu4NHSO4 (10)DBPO0
10KI (10)DBPO75
14Bu4NI (20)DBPO95 (isolated)

This data highlights the superior performance of Tetra-n-butylammonium iodide (Bu4NI) as a catalyst in this transformation compared to other ammonium salts and the necessity of the catalyst for the reaction to proceed. beilstein-archives.org The optimized conditions allowed for a high isolated yield, demonstrating the practical utility of this catalytic system. beilstein-archives.org

Further research into the synthesis of allylic N-heterocycles has also demonstrated the catalytic activity of TBAI under metal-free conditions. researchgate.net This method is notable for its operational simplicity and its applicability to a range of biologically active nitrogen-containing heterocycles. researchgate.net

The direct azidation of aldehydes using the thermally stable azidobenziodoxolone is another reaction efficiently catalyzed by TBAI at room temperature. researchgate.netnih.gov This provides a safer alternative to methods that require more hazardous azide sources. nih.gov

Applications in Materials Science and Electrochemistry

Precursor for Ionic Liquid Systems

Ionic liquids, which are salts with melting points below 100°C, are of great interest due to their unique properties such as high ionic conductivity and thermal stability. smolecule.com Tetra-n-butylammonium iodotetrachloride serves as a valuable precursor in the synthesis of these novel materials. smolecule.com

The synthesis of novel ionic liquids from this compound typically involves its reaction with various metal halides. This process allows for the creation of ionic liquids with specific, tailored properties by altering the constituent ions. smolecule.com The tetra-n-butylammonium cation is a common component in the synthesis of various ionic liquids. For instance, different synthesis routes, such as quaternization followed by anion metathesis, are employed to produce a range of ionic liquids. The synthesis can involve reacting a precursor like tetra-n-butylammonium chloride with other reactants to yield the desired ionic liquid. smolecule.com

Table 1: Synthesis Methods for Ionic Liquids

Synthesis MethodDescription
Direct Reaction Involves the reaction of a tetra-n-butylammonium salt with other reactants, such as metal halides, to form the desired ionic liquid. smolecule.com
Quaternization & Metathesis A two-step process starting with a quaternization reaction followed by an anion exchange (metathesis) to introduce the desired anion.
Acid-Base Neutralization This method involves the neutralization reaction between a Brønsted acid and a Brønsted base to form the ionic liquid.

Ionic liquids derived from precursors like tetra-n-butylammonium salts are noted for their high ionic conductivity and thermal stability, which are critical properties for electrochemical applications. smolecule.com The thermal stability of ionic liquids is a key factor for their application in various engineering fields and is often evaluated by thermogravimetric analysis (TGA) to determine the onset temperature of decomposition. Research indicates that the thermal stability can be influenced by the chemical structure of the ions and the surrounding atmosphere. For instance, some tetra-n-butylammonium (TBA) salts exhibit relatively high ionic conductivity in their high-temperature phases.

Table 2: Properties of Ionic Liquids

PropertySignificance
High Ionic Conductivity Essential for efficient charge transport in electrochemical devices. smolecule.com
High Thermal Stability Allows for operation over a wide range of temperatures without degradation. smolecule.com
Wide Electrochemical Window Determines the voltage range over which the electrolyte is stable without being oxidized or reduced.

The favorable properties of ionic liquids, such as high ionic conductivity and stability, make them excellent candidates for electrolytes in a variety of electrochemical devices. smolecule.com Their application in batteries and fuel cells is particularly noteworthy, where they can enhance performance. smolecule.com The use of gel polymer electrolytes containing tetra-n-butylammonium salts has been explored in devices like dye-sensitized solar cells to improve efficiency and stability.

Synthesis of Functional Materials

Beyond ionic liquids, this compound is a key ingredient in the synthesis of other functional materials, most notably perovskites. smolecule.com

This compound acts as a precursor in the synthesis of perovskites, a class of materials with a specific crystal structure. It achieves this by reacting with metal halides. smolecule.com The incorporation of tetra-butylammonium (TBA) cations into perovskite structures, such as methylammonium (B1206745) lead iodide (MAPbI₃), has been shown to enhance the crystallinity, grain size, and surface morphology of the resulting perovskite thin films. This improvement in film quality is crucial for the performance of perovskite-based devices.

The perovskite materials synthesized using this compound as a precursor have shown significant promise in several high-technology fields due to their exceptional light-harvesting properties. smolecule.com

Solar Cells: Perovskite solar cells have garnered immense attention due to their rapidly increasing power conversion efficiencies. The quality of the perovskite film is paramount, and the use of precursors like tetra-n-butylammonium salts can lead to more stable and efficient solar cells. smolecule.com

Photocatalysis: Photocatalysis is a process that utilizes light to drive chemical reactions. Materials like titanium dioxide (TiO₂) are often used, and their performance can be enhanced by creating hybrid materials. Perovskites derived from this compound can also exhibit photocatalytic activity. smolecule.com

Optoelectronics: The unique optical and electronic properties of these perovskites make them suitable for various optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors. smolecule.com

Advanced Analytical Chemistry Applications

Role in Separation Techniques

The compound's efficacy in separation techniques stems from the combined properties of its constituent ions. The large, lipophilic tetra-n-butylammonium cation facilitates its use in various chromatographic and extraction methodologies, while the iodotetrachloride anion can engage in specific interactions, contributing to the selectivity of separations. smolecule.com

While specific research detailing the use of tetra-n-butylammonium iodotetrachloride in chromatography is not abundant, its role can be inferred from the well-established use of other tetra-n-butylammonium (TBA) salts as ion-pairing reagents in reverse-phase high-performance liquid chromatography (RP-HPLC). In this technique, the TBA cation adsorbs onto the non-polar stationary phase, creating a dynamic ion-exchange surface. This allows for the separation of anionic analytes that would otherwise have little or no retention. The choice of the counter-ion to the TBA cation can influence the selectivity of the separation. The iodotetrachloride anion, being a relatively large and polarizable polyhalide, could offer unique selectivities for certain types of analytes compared to more common counter-ions like bromide or chloride.

Table 1: Potential Chromatographic Applications of this compound

Chromatographic TechniquePotential Role of this compoundAnalyte Type
Ion-Pair RP-HPLCIon-pairing reagentAnionic compounds, polar organic molecules
Ion-Exchange ChromatographyMobile phase additive to modify selectivityInorganic and organic anions

It is important to note that while the use of TBA salts is common, the specific impact of the iodotetrachloride anion on chromatographic separations requires further dedicated research to be fully elucidated.

The ability of this compound to selectively extract metal ions is a key area of its application in analytical chemistry. smolecule.com This process relies on the principle of ion-pair extraction. In an aqueous solution containing metal ions, the addition of a suitable ligand can lead to the formation of an anionic metal complex. The large, hydrophobic tetra-n-butylammonium cation can then form a charge-neutral ion pair with this anionic metal complex. This ion pair is significantly more soluble in organic solvents than the original charged species, allowing for the selective transfer of the metal ion from the aqueous phase to the organic phase.

Table 2: Factors Influencing Selective Metal Ion Extraction

FactorPrinciple
Ligand Concentration Higher ligand concentration in the aqueous phase drives the formation of the anionic metal complex.
pH of Aqueous Phase The pH affects the speciation of both the metal ion and the ligand, thereby influencing complex formation.
Choice of Organic Solvent The polarity and solvating power of the organic solvent affect the solubility and stability of the ion pair.
Concentration of this compound Higher concentrations of the extracting agent generally lead to higher extraction efficiency.

Research has demonstrated the utility of quaternary ammonium (B1175870) salts in the extraction of a wide range of metal ions. While specific data for this compound is limited, the general principles suggest its potential for the selective separation and preconcentration of various metals for analytical purposes.

The principles of selective extraction using this compound can be extended to the development of membrane-based separation systems, such as supported liquid membranes (SLMs). In an SLM, a porous, inert membrane support is impregnated with an organic liquid phase containing a carrier molecule—in this case, this compound. This membrane separates two aqueous phases: a feed solution containing the target metal ions and a stripping solution.

The mechanism of transport across the membrane involves the following steps:

Formation of an anionic metal complex in the feed solution.

Formation of an ion pair between the anionic metal complex and the tetra-n-butylammonium cation at the feed-membrane interface.

Diffusion of the neutral ion pair across the liquid membrane.

Dissociation of the ion pair at the membrane-stripping interface, releasing the metal ion into the stripping solution.

Diffusion of the free this compound back across the membrane to the feed interface to repeat the cycle.

The efficiency and selectivity of this process are influenced by the same factors as in liquid-liquid extraction, with the added parameters of membrane characteristics (e.g., pore size, tortuosity) and the stability of the liquid membrane. While specific studies on this compound in SLMs are not widely reported, the known behavior of other quaternary ammonium salts in such systems points to its potential for developing highly selective and efficient separation processes for various metal ions.

Use as an Analytical Reagent for Specific Chemical Assays

Beyond its role in separation techniques, this compound can also serve as an analytical reagent in specific chemical assays. Its utility in this context often stems from the reactivity of the iodotetrachloride anion. For instance, the iodotetrachloride ion can act as a source of iodine monochloride (ICl) or other reactive iodine species in solution. This can be exploited for the determination of compounds that react stoichiometrically with these species.

One potential application is in the determination of certain organic compounds containing activated double bonds or other functional groups susceptible to electrophilic attack by iodine. The reaction would consume the iodotetrachloride, and the change in its concentration could be monitored spectrophotometrically or by titration.

Furthermore, the compound could potentially be used in the development of ion-selective electrodes (ISEs). The tetra-n-butylammonium cation is a well-known component in the membranes of ISEs for the determination of various anions. An ISE based on a membrane containing this compound could theoretically be developed for the determination of the iodotetrachloride ion itself or for other anions that show a selective interaction with the tetra-n-butylammonium cation.

Table 3: Potential Analytical Assay Applications

Assay TypePrinciple
Spectrophotometric Determination Reaction of the iodotetrachloride anion with an analyte leading to a measurable change in absorbance.
Titrimetric Analysis Use as a titrant for substances that react quantitatively with the iodotetrachloride ion.
Ion-Selective Electrodes Incorporation into a membrane for the potentiometric determination of specific anions.

While these applications are theoretically plausible based on the chemical properties of this compound, further research is required to develop and validate specific analytical methods.

Theoretical and Computational Investigations

Electronic Structure Calculations of the Iodotetrachloride Anion

The iodotetrachloride anion (ICl₄⁻) is a fascinating polyhalogen species. Its electronic structure, geometry, and bonding characteristics can be thoroughly investigated using quantum chemical calculations.

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom in the ICl₄⁻ anion is surrounded by four bonding pairs and two lone pairs of electrons, leading to an octahedral electron geometry and a square planar molecular geometry. acs.orgrsc.orgacs.orgresearchgate.netaip.org The lone pairs occupy the axial positions to minimize repulsion, resulting in the four chlorine atoms residing in the same plane as the iodine atom. acs.orgaip.org

Density Functional Theory (DFT) calculations offer a more quantitative picture of the anion's geometry and the distribution of electron density. While specific DFT studies on Tetra-n-butylammonium iodotetrachloride are not extensively available in the searched literature, the principles of such calculations are well-established for ionic and polyhalide systems. sci-hub.seresearchgate.net DFT methods, such as those employing the B3LYP or PBE0 functionals with appropriate basis sets that include diffuse functions and dispersion corrections, can accurately predict the geometric parameters and atomic charges. libretexts.org

A DFT optimization of the ICl₄⁻ anion would typically yield precise bond lengths and angles. The calculated charge distribution would reveal the extent of charge delocalization from the iodine to the more electronegative chlorine atoms. This information is crucial for understanding the anion's reactivity and its interactions with the surrounding environment.

Parameter Calculated Value
I-Cl Bond Length 2.45 - 2.55 Å
Cl-I-Cl Bond Angle ~90° and ~180°
Mulliken Atomic Charge on Iodine +0.2 to +0.4 e
Mulliken Atomic Charge on Chlorine -0.3 to -0.4 e

A molecular orbital (MO) analysis provides a deeper understanding of the bonding in the ICl₄⁻ anion, which is considered a hypervalent species. The central iodine atom is often described as having sp³d² hybridization to accommodate the six electron pairs in the valence shell. acs.orgrsc.orgacs.orgresearchgate.net The formation of molecular orbitals can be conceptualized by the linear combination of atomic orbitals (LCAO). pearsonhighered.com

In the case of ICl₄⁻, the p-orbitals of the chlorine atoms combine with the s, p, and d-orbitals of the central iodine atom to form bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orglibretexts.org The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular interest as they govern the anion's reactivity. The bonding in such polyhalogen anions can also be described in terms of three-center-four-electron (3c-4e) bonds.

A qualitative molecular orbital diagram for the ICl₄⁻ anion would show the relative energy levels of the atomic and molecular orbitals, indicating which orbitals are occupied by electrons. Such a diagram would illustrate the stability of the molecule relative to its constituent atoms.

Computational Modeling of Reaction Mechanisms

Tetra-n-butylammonium salts of polyhalides are known to act as catalysts in various organic reactions, particularly in oxidation and halogenation processes. fu-berlin.de Computational modeling is an indispensable tool for elucidating the detailed mechanisms of these catalytic reactions.

Understanding a catalytic cycle involves identifying all intermediates and transition states. Computational methods, particularly DFT, can be employed to perform transition state searches to locate the saddle points on the potential energy surface that connect reactants, intermediates, and products. acs.orgchemrxiv.orguit.no Once the geometries of the transition states are optimized, their energies can be calculated to determine the activation barriers for each step in the reaction.

For a reaction catalyzed by this compound, a plausible first step could be the dissociation of the ICl₄⁻ anion or its interaction with a substrate. By calculating the energy profile of the entire catalytic cycle, the rate-determining step can be identified, which is the step with the highest activation energy. This information is crucial for optimizing reaction conditions to improve the catalyst's efficiency.

Computational modeling can also be used to predict the reactivity and selectivity of organic reactions catalyzed by this compound. For instance, in reactions involving multiple possible products, DFT calculations can be used to compare the activation energies of the different reaction pathways. chemrxiv.org The pathway with the lower activation energy is expected to be the major one, thus allowing for the prediction of the regioselectivity or stereoselectivity of the reaction.

Factors influencing reactivity, such as the nature of the substrate and the solvent, can also be modeled. By systematically changing these parameters in the calculations, a deeper understanding of their effect on the reaction outcome can be achieved, guiding the rational design of more efficient and selective catalytic systems. While specific computational studies on the catalytic activity of this compound were not identified in the search results, the methodologies for such investigations are well-developed in the field of computational chemistry. researchgate.net

Molecular Dynamics Simulations for Solution Behavior

The behavior of this compound in solution is governed by the complex interplay of ion-ion and ion-solvent interactions. Molecular dynamics (MD) simulations are a powerful computational technique to study the structure and dynamics of ionic liquids and electrolyte solutions at the atomic level. acs.orgaip.orgnih.gov

MD simulations of tetra-alkylammonium salts in aqueous and non-aqueous solutions have revealed important insights into their solution behavior. The bulky, nonpolar tetra-n-butylammonium cation (TBA⁺) exhibits hydrophobic characteristics, leading to specific solvation structures. nih.gov In aqueous solutions, water molecules are found to form a structured cage-like arrangement around the alkyl chains of the TBA⁺ cation.

The interaction between the TBA⁺ cation and the ICl₄⁻ anion, as well as their individual interactions with solvent molecules, can be investigated through MD simulations. Key properties that can be calculated from these simulations include radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another, coordination numbers, and diffusion coefficients. These simulations can also shed light on the formation of ion pairs or larger aggregates in solution, which can significantly impact the chemical reactivity and physical properties of the system.

Table 2: Key Observables from Molecular Dynamics Simulations of Tetra-alkylammonium Salts in Solution (Note: This table summarizes general findings from MD simulations of tetra-alkylammonium salts, which can be extrapolated to this compound.)

Observable Description Typical Findings
Radial Distribution Function (RDF) Describes the local ordering of particles around a central particle. Sharp peaks indicate well-defined solvation shells around the ions.
Coordination Number The average number of particles in the first solvation shell of a central particle. Varies depending on the ion and the solvent.
Diffusion Coefficient A measure of the translational mobility of particles in the solution. Influenced by ion size, solvent viscosity, and ion pairing.
Ion Pairing The association of cations and anions in solution. Can be significant, especially in less polar solvents.

Solvent Effects on Ion Pairing and Solvation Dynamics

The interaction between the tetra-n-butylammonium cation ([N(C₄H₉)₄]⁺) and the iodotetrachloride anion (ICl₄⁻) is significantly influenced by the surrounding solvent. Computational studies, typically employing molecular dynamics (MD) simulations, are crucial for understanding these solvent effects.

In MD simulations, the trajectories of ions and solvent molecules are calculated over time, providing a detailed picture of their interactions. For similar tetra-alkylammonium salts, studies have shown that the degree of ion pairing is highly dependent on the solvent's polarity and viscosity.

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, strong solvation of both the cation and the anion is expected, leading to a higher proportion of solvent-separated ion pairs or free ions. The hydrogen-bonding capabilities of these solvents allow them to form stable solvation shells around the anion. Femtosecond infrared spectroscopy studies on similar tetra-n-alkylammonium salts in water have revealed that both the hydrophobic cation and the anion slow down the orientational dynamics of water molecules in their immediate vicinity, though the nature of this slowdown differs for the cation and anion. amolf.nl

Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In solvents like dichloromethane, the propensity for ion pairing increases. rsc.org Computational models for related systems have shown that tetra-alkylammonium salts can exist as contact ion pairs, where the cation and anion are in direct contact, stabilized by electrostatic and van der Waals forces. rsc.org The dynamics of the solvent molecules in the solvation shell are also affected, but the interactions are primarily dipole-dipole rather than hydrogen bonding.

Nonpolar Solvents (e.g., Hexane): In nonpolar media, extensive ion pairing and even aggregation are predicted due to the inability of the solvent to effectively solvate the charged ions. researchgate.net

The solvation dynamics, which describe the rearrangement of solvent molecules around the ions following a change in the ion's electronic state, can be computationally modeled. These simulations for analogous systems show that the response of the solvent cage occurs on picosecond to nanosecond timescales. rsc.org For this compound, such simulations would be invaluable for predicting its behavior in various chemical environments.

Simulations of Phase Transfer Processes

Tetra-n-butylammonium salts are widely used as phase-transfer catalysts, facilitating the movement of reactants between immiscible liquid phases (e.g., aqueous and organic). Molecular dynamics simulations are a key tool for investigating the mechanism of these processes at the liquid-liquid interface.

A molecular dynamics simulation of the closely related compound, tetrabutylammonium (B224687) iodide (TBAI), at the interface between formamide (a polar solvent) and hexane (a nonpolar solvent) provides a template for how such processes are studied. researchgate.net The key findings from such simulations typically include:

Interfacial Orientation: The bulky, hydrophobic butyl chains of the tetra-n-butylammonium cation are shown to orient towards the nonpolar phase, while the charged nitrogen center remains closer to the polar phase.

Ion Transport: Simulations can model the energy barriers associated with the transfer of the cation and its paired anion across the interface. The anion is typically dragged across the interface by the cation.

Interface Thickness: These computational models can determine the thickness and structure of the transition zone between the two liquid phases, which is found to be on the order of 10–14 Å for the formamide/hexane system. researchgate.net

By applying these simulation techniques to this compound, one could predict its efficiency as a phase-transfer catalyst and understand the molecular-level details of how it transports the ICl₄⁻ anion across a phase boundary.

Prediction of Spectroscopic Properties

Computational methods are essential for predicting and interpreting the spectroscopic properties of molecules. These predictions aid in the identification and characterization of compounds and provide a deeper understanding of their electronic and geometric structures.

Computational Vibrational Spectroscopy (IR, Raman)

The infrared (IR) and Raman spectra of this compound can be predicted using quantum chemical calculations, primarily based on Density Functional Theory (DFT). matec-conferences.org The standard approach involves:

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy structure. For the tetra-n-butylammonium cation, DFT calculations have been used to study the energy profiles of various conformations arising from the rotation of its alkyl fragments. matec-conferences.org

Frequency Calculation: A normal mode analysis is performed on the optimized geometry. This calculation yields the vibrational frequencies and the corresponding atomic motions for each mode.

Intensity Calculation: The IR intensities (related to the change in dipole moment during a vibration) and Raman activities (related to the change in polarizability) are also calculated for each mode.

These calculations can distinguish between the vibrational modes associated with the tetra-n-butylammonium cation and the iodotetrachloride anion.

Cation Vibrations: The spectrum is expected to be dominated by C-H stretching modes (around 2800-3000 cm⁻¹), CH₂ bending modes (around 1450 cm⁻¹), and C-N stretching modes.

Anion Vibrations: The ICl₄⁻ anion has specific vibrational modes (stretches and bends) that are characteristic of its structure. Computational spectroscopy is a powerful tool for assigning these modes, which can be difficult to determine from experimental spectra alone due to potential overlap with cation or solvent bands. nih.gov

The table below illustrates the type of data that would be generated from a computational vibrational analysis of the ICl₄⁻ anion.

Hypothetical Calculated Vibrational Modes for the Iodotetrachloride (ICl₄⁻) Anion
Mode NumberSymmetryCalculated Frequency (cm⁻¹)DescriptionIR ActivityRaman Activity
1A₁g~250-280Symmetric I-Cl stretchInactiveActive
2B₁g~210-240Asymmetric I-Cl stretchInactiveActive
3B₂g~130-150In-plane bend (Scissoring)InactiveActive
4Eᵤ~240-270Antisymmetric I-Cl stretchActiveInactive
5A₂u~100-120Out-of-plane bend (Twisting)ActiveInactive

Note: The frequencies are illustrative estimates based on similar compounds and require specific DFT calculations for accurate prediction.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods can predict NMR chemical shifts (¹H, ¹³C, etc.) with increasing accuracy, aiding in spectral assignment.

Predictions can be performed using DFT methods, often referred to as the GIAO (Gauge-Independent Atomic Orbital) method. More recently, machine learning algorithms, such as graph neural networks (GNNs), have demonstrated high accuracy in predicting ¹H chemical shifts. nih.gov

For this compound, key aspects for computational prediction include:

Cation Shifts: The ¹H and ¹³C NMR spectra of the cation feature distinct signals for the four methylene groups and the terminal methyl group. Their chemical shifts are sensitive to the local electronic environment.

Solvent and Ion Pairing Effects: The chemical shifts of the protons on the methylene group adjacent to the nitrogen atom (α-CH₂) are particularly sensitive to the solvent and the degree of ion pairing. rsc.org In a study on tetrabutylammonium ions in methanol, an increase in salt concentration caused a downfield shift of the α-methylene proton resonance, which was attributed to contact ion-pair formation where the anion interacts with these protons. rsc.org Computational models must accurately account for these intermolecular interactions to yield reliable predictions.

The following table presents typical experimental ¹H NMR chemical shifts for the tetra-n-butylammonium cation (from the closely related iodide salt in CDCl₃), which serve as a benchmark for computational predictions. spectrabase.com

Reference ¹H NMR Chemical Shifts for the Tetra-n-butylammonium Cation for Computational Modeling
GroupProton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Methyl-CH₃~0.99Triplet
Methylene-CH₂-CH₃~1.43Sextet
Methylene-CH₂-CH₂-N⁺~1.62Multiplet
Methylene (α)N⁺-CH₂-~3.37Triplet

Data based on Tetrabutylammonium iodide in CDCl₃ and may vary slightly for the iodotetrachloride salt and in different solvents.

Interactions with Biological Systems: Mechanistic Insights

Role as a Biochemical Reagent in Proteomics Research

Tetra-n-butylammonium iodotetrachloride is recognized as a biochemical reagent with applications in the field of proteomics, particularly in the extraction and purification of proteins. smolecule.com Its utility in these processes stems from its properties as a quaternary ammonium (B1175870) salt, which imparts surfactant-like characteristics. smolecule.com

Mechanisms of Protein Extraction and Purification

While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available research, the mechanisms of protein extraction and purification can be inferred from the general behavior of quaternary ammonium compounds (QACs) and surfactants in proteomics.

The primary mechanism involves the disruption of cellular structures and the solubilization of proteins. The tetra-n-butylammonium cation ([N(C₄H₉)₄]⁺), with its four butyl chains, possesses significant hydrophobicity. This allows it to interact with the nonpolar regions of proteins and lipids within cell membranes. This interaction disrupts the lipid bilayer and releases proteins from their native cellular environment.

Furthermore, the ionic nature of the compound facilitates the separation of proteins from other cellular components. In purification processes like ion-exchange chromatography, the charged nature of the tetra-n-butylammonium cation and the iodotetrachloride anion can be exploited to selectively bind or elute proteins based on their charge characteristics. The increased solubility of amino acids and peptides as tetrabutylammonium (B224687) salts in organic solvents can also facilitate specific reactions and separations during protein analysis.

A key aspect of its function is its ability to enhance the solubility of poorly soluble substances, a critical factor when working with proteins that are prone to aggregation once removed from their native environment. smolecule.com

Applications in Membrane Protein Solubilization

The solubilization of membrane proteins is a significant challenge in proteomics due to their hydrophobic nature. This compound, owing to its surfactant properties, finds application in this area. smolecule.com The process of membrane protein solubilization by detergents and surfactants like QACs generally follows a multi-stage model.

Initially, the compound partitions into the lipid bilayer of the cell membrane. As its concentration in the membrane increases, it begins to disrupt the highly ordered structure of the lipid bilayer, leading to the formation of mixed micelles containing lipids, protein, and the surfactant. At higher concentrations, the native lipid-protein interactions are replaced by surfactant-protein interactions, resulting in the protein being encapsulated within a micelle of this compound. This complex is then soluble in aqueous solutions, allowing for further purification and analysis. The large, lipophilic tetra-n-butylammonium cation is particularly effective at shielding the hydrophobic transmembrane domains of the protein from the aqueous solvent.

Investigation of Cellular Permeability and Transport Mechanisms

Studies have explored the interactions of this compound with biological membranes to understand its effects on cellular permeability and transport mechanisms. smolecule.com

Interaction with Biological Membranes and Lipid Bilayers

The interaction of this compound with biological membranes is primarily driven by the physicochemical properties of its constituent ions. The positively charged tetra-n-butylammonium cation is attracted to the generally negatively charged surface of many biological membranes.

Once at the membrane surface, the hydrophobic butyl chains can insert into the nonpolar core of the lipid bilayer. This insertion disrupts the packing of the phospholipid tails, leading to an increase in membrane fluidity and permeability. This disruption can create transient pores or defects in the membrane, allowing for the passage of substances that would normally be excluded. The extent of this disruption is influenced by the concentration of the compound and the specific lipid composition of the membrane.

Table 1: General Effects of Quaternary Ammonium Compounds on Biological Membranes

Interaction Phase Description Consequence
Adsorption The cationic headgroup is electrostatically attracted to the negatively charged components of the cell membrane. Initial binding to the membrane surface.
Insertion The hydrophobic alkyl chains penetrate the hydrophobic core of the lipid bilayer. Disruption of lipid packing and increased membrane fluidity.

Influence on Ion Channels and Membrane Transport Proteins

While direct studies on the effect of this compound on specific ion channels are limited, the influence of its cation, tetra-n-butylammonium (TBA⁺), on various ion channels has been investigated. TBA⁺ is known to act as a blocker of certain ion channels.

For instance, tetraalkylammonium ions, including TBA⁺, are known to block the pore of some potassium channels and chloride channels. The mechanism of block often involves the physical occlusion of the ion conduction pathway by the bulky TBA⁺ ion. This binding can be voltage-dependent, where the blocking and unblocking rates are influenced by the membrane potential.

The large size of the TBA⁺ ion prevents it from passing through the narrow selectivity filter of many channels, leading to a "cork-in-the-bottle" type of block. The affinity and kinetics of this block depend on the specific structure of the channel's pore and vestibule. It is plausible that this compound could exhibit similar ion channel modulating activities due to the presence of the TBA⁺ cation. The iodotetrachloride anion ([ICl₄]⁻) could also potentially interact with anion channels or transporters, although specific research in this area is not widely available.

Table 2: Summary of Potential Interactions with Ion Channels

Ion Potential Target Mechanism of Action
Tetra-n-butylammonium (TBA⁺) Potassium Channels, Chloride Channels Pore block, physical occlusion of the ion conduction pathway.

| Iodotetrachloride ([ICl₄]⁻) | Anion Channels/Transporters | Potential for interaction or transport, though not well-documented. |

Table of Mentioned Compounds

Comparative Studies and Structure Reactivity Relationships with Analogous Quaternary Ammonium Salts

Comparative Analysis with Tetra-n-butylammonium Halides (Cl, Br, F, I)

Influence of Anion Size and Electronegativity on Reactivity

The size and electronegativity of the halide anion are pivotal factors governing the reactivity of tetra-n-butylammonium halides. As one descends the halogen group from fluorine to iodine, the ionic radius increases, and the electronegativity decreases. This trend has a direct impact on the ion-pairing strength between the cation and anion, which in turn affects their behavior in solution and their efficacy in various chemical transformations.

In the context of forming semiclathrate hydrates, the size of the halide anion plays a crucial role. For instance, in tetra-n-butylammonium halide (TBAX) systems, the stability of the resulting gas hydrates follows the order TBAF > TBAC > TBAB. adpharmachem.com This suggests that the smaller, more electronegative fluoride (B91410) ion is more readily incorporated into the hydrate's host framework. researchgate.net This difference in interaction with water molecules, driven by anion size, can be extrapolated to predict their behavior in other solvent systems and their availability to participate in reactions.

The electrical conductivity of single-crystalline tetra-n-butylammonium salt semiclathrate hydrates also shows a clear dependence on the halide anion, with the descending order of conductivity being TBA-Br > TBA-Cl > TBA-F. nih.govmdpi.com This is attributed to differences in the concentration of proton carriers, which is influenced by the nature of the halide. mdpi.com

Table 1: Properties of Tetra-n-butylammonium Halides

CompoundAnionIonic Radius (pm)Electronegativity (Pauling Scale)Melting Point (°C)
Tetra-n-butylammonium FluorideF⁻1333.98Varies (hydrated forms)
Tetra-n-butylammonium ChlorideCl⁻1813.1641-44 rsc.org
Tetra-n-butylammonium BromideBr⁻1962.96125 acs.org
Tetra-n-butylammonium IodideI⁻2202.66143-146 bohrium.com

Note: Data compiled from various sources. Ionic radii and electronegativity are for the halide ions.

Variations in Catalytic Efficacy Across Halide Series

Tetra-n-butylammonium halides are widely employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. nih.gov Their catalytic efficacy is intrinsically linked to the properties of the halide anion.

In a study on the synthesis of high molecular weight salicylic (B10762653) acid-based copolyesters, tetra-n-butylammonium chloride (TBACl) was found to be a selectively bifunctional catalyst. researchgate.netresearchgate.netwikipedia.org It was demonstrated that replacing TBACl with tetra-n-butylammonium fluoride (TBAF) led to issues, highlighting the specific role of the chloride anion in this particular reaction. researchgate.net In another example, tetra-n-butylammonium bromide (TBAB) has been shown to be an effective catalyst for carbonylation–peroxidation reactions of styrene (B11656) derivatives. rsc.org Tetra-n-butylammonium iodide (TBAI) is also a commonly used catalyst, for instance, in the protection of alcohols. wikipedia.org

While direct comparative studies across the entire halide series for a single reaction are not extensively documented in the provided results, the available information suggests that the choice of halide is critical and reaction-dependent. For example, in a photocatalytic multioxidation reaction, catalyst systems with TBAC or TBAI failed to yield the desired product, whereas a system generating a lanthanum bromide species in situ with TBAB was successful. wikipedia.org This underscores that the nucleophilicity, leaving group ability, and interaction with other reagents are all modulated by the specific halide anion, leading to significant variations in catalytic outcomes.

Comparison with Tetra-n-butylammonium Polyhalides

Polyhalide anions are formed by the combination of a halide anion with one or more halogen molecules. Tetra-n-butylammonium iodotetrachloride, with its [ICl₄]⁻ anion, is a prime example of a salt containing a polyhalide anion.

Structural and Electronic Similarities with Other Polyhalide Anions

The iodotetrachloride anion ([ICl₄]⁻) is a member of the interhalogen polyhalide family. Structurally, it can be compared to other polyhalide anions like the more common triiodide ([I₃]⁻). Tetra-n-butylammonium triiodide is a well-known compound used in the synthesis of photovoltaic materials and organic conductors. alfa-chemistry.comacs.org

The [ICl₄]⁻ anion features a central iodine atom bonded to four chlorine atoms. Its structure and electronic properties will differ from the linear triiodide anion. The presence of different halogens within the same anion in [ICl₄]⁻ leads to polarity within the anion itself, which is not present in homonuclear polyhalides like [I₃]⁻. This difference in electronic distribution can be expected to influence its reactivity.

Table 2: Comparison of Tetra-n-butylammonium Polyhalides

CompoundAnionMolecular FormulaMelting Point (°C)Appearance
This compound[ICl₄]⁻C₁₆H₃₆Cl₄IN137-139 researchgate.netYellow crystalline solid
Tetra-n-butylammonium triiodide[I₃]⁻C₁₆H₃₆I₃N69-71 acs.orgBlack powder acs.org

Distinct Reactivity Profiles of Different Polyhalide Species

The reactivity of tetra-n-butylammonium polyhalides is a function of the specific polyhalide anion. This compound has been identified as a chlorinating agent. researchgate.net This suggests that the [ICl₄]⁻ anion can act as a source of electrophilic chlorine.

In contrast, tetra-n-butylammonium triiodide is often used as a carrier of the triiodide anion, which can act as a mild iodinating agent or participate in redox reactions. alfa-chemistry.com For example, TBAI is used to synthesize tetra-n-butylammonium triiodide by mixing it with iodine. wikipedia.org

The different reactivity profiles stem from the nature of the halogen atoms and their bonding within the polyhalide anion. The I-Cl bonds in [ICl₄]⁻ are polarized, making the chlorine atoms susceptible to being transferred as electrophiles. In [I₃]⁻, the terminal iodine atoms are more prone to act as nucleophiles or be involved in redox processes. A study on the oxidative α-azidation of carbonyl compounds using sodium azide (B81097) was catalyzed by TBAI, where an ammonium (B1175870) hypoiodite (B1233010) species is proposed to form in situ. acs.org This highlights the diverse reactivity pathways available to different polyhalide precursors.

Impact of Cation Structure on Overall Compound Behavior

The length of the alkyl chains on the quaternary ammonium cation has a notable effect on the properties of the salt. Increasing the alkyl chain length generally increases the lipophilicity of the cation. nih.gov This can affect the salt's performance as a phase-transfer catalyst by altering its partitioning between aqueous and organic phases. Studies on the antibacterial activity of quaternary ammonium salts have shown that the efficacy is dependent on the alkyl chain length, with an optimal length often observed. nih.govmdpi.com For instance, in one study, the antibacterial potency increased with increasing chain length from 3 to 16 carbons, but then decreased at a chain length of 18. nih.gov

In the context of catalysis, the tetra-n-butylammonium cation is not always just a spectator ion. It can engage in hydrogen bonding with substrates through its α-hydrogen atoms, a property that has been harnessed in catalyst design. The bulky nature of the tetra-n-butylammonium cation can also influence reaction selectivity by creating a specific steric environment around the active anionic species.

Comparing tetra-n-butylammonium salts with other tetra-alkyl-ammonium salts reveals the importance of the cation's size. For example, in dye-sensitized solar cells, larger cations like tetra-n-butylammonium can hinder ion mobility within the electrolyte compared to smaller cations. This demonstrates that the size and shape of the cation are crucial factors that must be considered alongside the anion when designing or selecting a quaternary ammonium salt for a specific application.

Role of the Bulky Tetra-n-butylammonium Cation in Solubility and Phase Transfer

The efficacy of this compound as a reagent and catalyst in heterogeneous reaction systems is intrinsically linked to the specific properties of its constituent ions. The large, sterically hindered tetra-n-butylammonium (TBA) cation, [N(C₄H₉)₄]⁺, plays a pivotal role, particularly in the context of phase transfer catalysis (PTC). In PTC, a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. This is crucial for reactions between two substances that are insoluble in each other, such as an aqueous solution of a salt and an organic solution of an organic substrate.

The TBA cation's structure is key to its function. It consists of a central, positively charged nitrogen atom shielded by four bulky n-butyl groups. These alkyl chains create a lipophilic (oil-loving) exterior, which imparts significant solubility in nonpolar organic solvents. Simultaneously, the positive charge of the central nitrogen atom allows it to pair with an anion, such as the iodotetrachloride anion (ICl₄⁻) or other reactants from an aqueous phase. This dual nature allows the TBA salt to act as a shuttle. For instance, in a reaction involving an aqueous nucleophile and an organic substrate, the TBA cation can pair with the nucleophile, extract it from the aqueous phase, and transport it into the organic phase where it can react with the substrate.

Studies on analogous compounds, such as tetrabutylammonium (B224687) bromide (TBABr), demonstrate that their catalytic activity is closely related to their phase behavior. nih.gov The catalysis is often attributable to reactions occurring at the interface between the aqueous and organic phases. nih.gov The formation of a third, catalyst-rich liquid phase can also occur, and under these conditions, the influence of variables like temperature and stirring speed on catalytic activity is reduced compared to simple biphase systems. nih.gov The bulky nature of the cation is not just a matter of solubility; it also influences the structure of the surrounding solvent molecules. Research on similar tetraalkylammonium cations shows that bulky, hydrophobic cations can promote the formation of organized, hydrogen-bonded water chains at interfaces, which can enhance reaction kinetics. rsc.org

Steric and Electronic Effects of Alkyl Chain Lengths

The structure of the quaternary ammonium cation, specifically the length of its N-alkyl chains, has a profound impact on the salt's physical and chemical properties. By comparing the tetra-n-butylammonium cation with other tetraalkylammonium analogs, clear structure-reactivity relationships emerge, governed by steric and electronic effects.

Steric Effects: The size of the alkyl groups surrounding the central nitrogen atom creates steric hindrance. In this compound, the four n-butyl groups provide significant steric bulk. This shielding can influence the accessibility of the positive charge on the nitrogen atom. As the alkyl chain length increases in a series of quaternary ammonium salts, the steric hindrance also increases. This can lead to more exposed positive charges on the nitrogen group, enhancing the electrostatic attraction with anionic species. nih.govacs.orgresearchgate.net However, if the alkyl chains become excessively long, they may bend or fold back, covering the cationic center and diminishing its interaction with other molecules. nih.gov

Electronic and Solvation Effects: While the length of the alkyl group does not significantly alter the electron-donating ability of the cation, it strongly influences its hydrophobicity and, consequently, its interaction with solvents and other species. mdpi.com Longer alkyl chains increase the lipophilicity of the cation, which enhances its ability to penetrate hydrophobic bacterial membranes, a principle utilized in designing antibacterial agents. nih.gov Studies have shown that increasing the alkyl chain length from C3 to C16 in quaternary ammonium compounds can dramatically increase their antibacterial potency. nih.gov However, this effect is not linear; a further increase to C18 has been observed to decrease efficacy, suggesting an optimal chain length exists for specific applications. nih.gov Similarly, the adsorption strength of these cations onto surfaces can fluctuate with chain length, with C16 often showing stronger adsorption than both shorter and longer chains like C18. mdpi.com

The free energy of hydration is another critical factor. Changes in binding affinity for some biological channels have been correlated with the computed free energy of hydration of the quaternary ammonium ions. nih.gov This highlights that the interaction is not just a simple steric fit but a complex interplay between the ion's structure and its solvation environment.

The following table summarizes research findings on how alkyl chain length influences various properties of quaternary ammonium salts, providing a comparative context for the n-butyl (C4) chains in the subject compound.

Alkyl Chain Length (Number of Carbons)Observed Effect/PropertyReference
C3 to C16Antibacterial efficacy generally increases with chain length. nih.gov
C4 (Butyl)Provides a good balance of lipophilicity and interfacial activity for effective phase-transfer catalysis. nih.gov
C8 and higherConfers good antibacterial properties to treated cotton fabrics. nih.govacs.orgresearchgate.net
C16Shows the strongest adsorption strength and binding energy on Fe(110) surfaces in one study. mdpi.com
C18Shows decreased antibacterial efficacy compared to C16. nih.gov
C18Exhibits weaker adsorption strength on Fe(110) surfaces compared to C10, C12, C14, and C16. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry

Future research into the synthesis of tetra-n-butylammonium iodotetrachloride is increasingly focused on the principles of green chemistry. The aim is to develop new methods that are more environmentally benign, efficient, and scalable. Key areas of investigation include:

Solvent-Free and Mechanochemical Synthesis: Researchers are exploring solvent-free reaction conditions, such as mechanochemical synthesis, to reduce volatile organic compound (VOC) emissions and simplify purification processes. This approach involves the direct grinding of solid reactants, often leading to higher yields and shorter reaction times.

Electrochemical Synthesis: Electrochemical methods offer a promising green alternative to traditional chemical oxidation. This technique can generate the desired polyhalide anion in situ, minimizing the use of harsh oxidizing agents and the formation of hazardous byproducts.

These novel methodologies are being investigated for their potential to not only make the production of this compound more sustainable but also to potentially access new polymorphic forms or levels of purity.

Development of Advanced Catalytic Systems for Sustainable Organic Synthesis

The application of this compound as a catalyst in organic synthesis is a rapidly evolving field. Future research is directed towards creating more sophisticated and sustainable catalytic systems.

As a phase-transfer catalyst, it facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). This property is particularly valuable for developing new synthetic routes for complex organic molecules. smolecule.com

Key research directions include:

Supported Catalysis: Immobilizing this compound onto solid supports, such as polymers or silica, can lead to the development of heterogeneous catalysts. These supported systems offer advantages in terms of catalyst recovery, reusability, and suitability for continuous flow reactions, all of which are important for sustainable chemical manufacturing.

Photocatalysis: The potential of this compound in photocatalytic reactions is an emerging area. Its ability to absorb light and participate in electron transfer processes could be exploited for a range of light-driven organic transformations.

Multifunctional Catalysis: Researchers are designing catalytic systems where this compound acts in concert with other catalytic species to perform multiple transformations in a single pot. This approach, known as tandem or cascade catalysis, can significantly improve the efficiency of synthetic processes.

The table below summarizes potential advanced catalytic applications of this compound.

Catalytic SystemResearch FocusPotential Advantages
Supported Catalysis Immobilization on solid supports (polymers, silica)Enhanced catalyst recovery, reusability, and application in flow chemistry.
Photocatalysis Utilization in light-driven organic transformationsHarnessing light energy for efficient and selective reactions.
Multifunctional Catalysis Combination with other catalysts for tandem reactionsIncreased synthetic efficiency and reduced waste.

Integration into Advanced Functional Materials for Energy and Electronics

This compound is being explored as a key component in the fabrication of advanced functional materials, particularly for energy and electronics applications.

A significant area of application is its use as a precursor in the synthesis of perovskite materials. smolecule.com Perovskites are a class of materials with promising applications in solar cells, photocatalysis, and optoelectronics due to their unique light-harvesting properties. smolecule.com Research is focused on how the inclusion of this compound can influence the crystal growth, morphology, and stability of perovskite films, ultimately impacting the efficiency and longevity of perovskite solar cells.

Furthermore, its properties as an ionic liquid precursor make it a candidate for use in electrochemical devices. smolecule.com By reacting with metal halides, it can form ionic liquids with high ionic conductivity and thermal stability, which are desirable for applications in batteries and fuel cells. smolecule.com

Future research in this area will likely focus on:

Optimizing Perovskite Formulations: Fine-tuning the concentration and role of this compound in perovskite precursor solutions to achieve optimal device performance and stability.

Novel Electrolyte Development: Investigating its use as an additive or the primary component in novel electrolyte formulations for next-generation batteries, such as lithium-ion or solid-state batteries.

Organic Electronics: Exploring its potential application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its ionic nature could be used to tune charge transport properties.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A more profound understanding of the reaction mechanisms involving this compound is crucial for its rational design and application in various chemical processes. Advanced spectroscopic and computational techniques are being employed to elucidate these mechanisms at a molecular level.

Future research efforts will likely involve:

In-situ Spectroscopic Studies: Utilizing techniques such as nuclear magnetic resonance (NMR), Raman, and infrared (IR) spectroscopy to monitor reactions involving this compound in real-time. This can provide valuable insights into the role of the compound in the reaction pathway.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model the structure of the iodotetrachloride anion and its interactions with other molecules. These studies can help to predict reaction outcomes and guide the design of new experiments.

Time-Resolved Spectroscopy: Using ultrafast spectroscopic techniques to study the excited-state dynamics of this compound, which is particularly relevant for its potential applications in photocatalysis and optoelectronics.

The combination of these advanced techniques will provide a more detailed picture of how this compound functions, enabling the development of more efficient and selective chemical transformations.

Elucidation of Broader Biological Interactions and Potential Biochemical Tools

While some research has indicated that this compound has biological activity and is used in proteomics for protein extraction and purification, a broader understanding of its interactions with biological systems is still needed. smolecule.com Future research in this area will be critical for identifying both potential therapeutic applications and any potential risks.

Key areas for future investigation include:

Interaction with Biomolecules: Detailed studies on the interaction of this compound with key biomolecules such as proteins and nucleic acids. This could reveal specific binding modes and potential mechanisms of action.

Protein Crystallization: Investigating its utility as a precipitant or additive in protein crystallization trials. The unique properties of the iodotetrachloride anion may help to promote the formation of high-quality crystals for X-ray diffraction studies.

Biochemical Probes: Exploring the development of this compound derivatives as biochemical probes to study specific biological processes.

It is important to note that any potential biological applications will require careful evaluation of the compound's cytotoxicity and biocompatibility. smolecule.com

Prospects for Industrial and Commercial Applications

The translation of the promising laboratory-scale applications of this compound into industrial and commercial products represents a significant area of future development. The economic feasibility of its large-scale production and use will be a key determinant of its commercial success.

Potential industrial applications that warrant further investigation include:

Specialty Chemical Synthesis: Its role as a versatile reagent and catalyst in the synthesis of high-value specialty chemicals and pharmaceutical intermediates.

Materials Manufacturing: Its use as a key additive in the manufacturing of advanced materials, such as high-performance polymers and electronic components.

Electrolyte Formulations: Its incorporation into commercially viable electrolyte formulations for energy storage devices.

For these applications to be realized, research will need to focus on optimizing production processes to reduce costs, ensuring a consistent and high-purity supply, and conducting thorough lifecycle assessments to understand the environmental impact of its industrial use.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tetra-n-butylammonium iodotetrachloride, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves anion exchange reactions between tetra-n-butylammonium halides (e.g., bromide or iodide) and iodotetrachloride salts under inert atmospheres. Purification via recrystallization in anhydrous solvents (e.g., dichloromethane) is critical. Purity verification requires:

  • NMR spectroscopy (¹H, ¹³C) to confirm cation integrity .
  • Elemental analysis (C, H, N, I, Cl) to validate stoichiometry .
  • Ion chromatography to detect residual halides .

Q. How should researchers handle this compound to minimize decomposition?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under anhydrous conditions (e.g., desiccator with P₂O₅). Avoid prolonged exposure to humidity, as hydrolysis can release iodine or HCl . Conduct experiments in gloveboxes for moisture-sensitive reactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Raman spectroscopy to identify I-Cl stretching vibrations (~250–300 cm⁻¹) .
  • X-ray diffraction (XRD) for crystal structure determination, noting conformational flexibility of the tetra-n-butylammonium cation .
  • UV-Vis spectroscopy to monitor iodine release during decomposition .

Advanced Research Questions

Q. How can computational methods elucidate the conformational dynamics of the tetra-n-butylammonium cation in iodotetrachloride salts?

  • Methodological Answer :

  • Perform DFT calculations to model cation-anion interactions and predict stable conformers .
  • Validate with single-crystal XRD data , comparing bond lengths and angles to computational models .
  • Use molecular dynamics simulations to study solvent effects on cation flexibility .

Q. What strategies resolve contradictions in reported thermal stability data for tetra-n-butylammonium salts?

  • Methodological Answer :

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways .
  • Compare results with DSC (Differential Scanning Calorimetry) to identify phase transitions or melting points .
  • Replicate experiments using standardized protocols to isolate variables like humidity or heating rates .

Q. How can researchers optimize this compound for use in non-aqueous electrolytes?

  • Methodological Answer :

  • Test ionic conductivity via electrochemical impedance spectroscopy (EIS) across temperature ranges (-20°C to 60°C) .
  • Evaluate solubility in aprotic solvents (e.g., acetonitrile, DMF) using dynamic light scattering (DLS) to detect aggregation .
  • Correlate ion-pair dissociation constants with Walden plots to assess electrolyte performance .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to study the redox activity of iodotetrachloride anions?

  • Methodological Answer :

  • Use cyclic voltammetry in non-aqueous media (e.g., THF with 0.1 M TBAPF₆) to characterize reduction potentials .
  • Couple with EPR spectroscopy to detect radical intermediates during redox processes .
  • Control for cation effects by comparing results with other tetraalkylammonium salts (e.g., tetraethylammonium analogs) .

Q. What analytical approaches distinguish between iodotetrachloride decomposition products?

  • Methodological Answer :

  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., I₂, HCl) .
  • Ion-selective electrodes to quantify free chloride ions in solution .
  • Powder XRD to detect crystalline iodine residues .

Safety and Compliance

Q. What are the key safety protocols for handling this compound in academic labs?

  • Methodological Answer :

  • Follow OSHA guidelines for halogen handling: use fume hoods, PPE (gloves, goggles), and emergency showers .
  • Monitor air quality with iodine vapor detectors during large-scale reactions .
  • Dispose of waste via halogen-specific neutralization protocols (e.g., Na₂S₂O₃ treatment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.